Einecs 251-697-5

Description

Overview of Ester Compounds in Specialty Chemical Synthesis

Esters are a fundamental class of organic compounds derived from the reaction of a carboxylic acid and an alcohol, a process known as esterification. shreechem.innumberanalytics.com They are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is then connected to another carbon-containing group. reagent.co.uk This structure imparts a wide range of chemical and physical properties that make them highly versatile in specialty chemical synthesis. numberanalytics.comreagent.co.uk

Many esters, particularly those with lower molecular weights, are known for their distinctive and often pleasant fragrances, contributing to the natural scents of fruits and flowers. reagent.co.ukebsco.com This property has led to their extensive use in the food and fragrance industries. reagent.co.ukechochemgroup.com Beyond their aromatic qualities, esters serve crucial roles as solvents, plasticizers, and intermediates in the production of polymers, paints, and textiles. reagent.co.ukechochemgroup.com In the pharmaceutical sector, esters are utilized as solvents and intermediates, and are also employed to create "prodrugs," inactive compounds that metabolically convert to an active drug within the body. numberanalytics.comechochemgroup.com Their applications extend to industrial lubricants, flame retardants, and emulsifiers, underscoring their broad industrial importance. shreechem.inechochemgroup.com

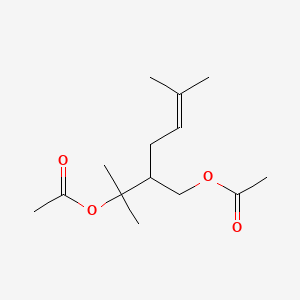

Significance of 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl Diacetate as a Synthetic Ester

3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate is a synthetic ester with a chemical structure that suggests specific functionalities. ontosight.ai Its structure features a hydrophobic carbon backbone combined with ester linkages, which influences properties such as volatility, solubility, and reactivity. ontosight.ai

The significance of this particular ester lies in its potential as an intermediate in the synthesis of more complex molecules. ontosight.ai Researchers are exploring its utility in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai Its synthesis is believed to involve the esterification of a diol precursor with acetic acid or a derivative, a common method for creating such molecules. ontosight.ai The specific arrangement of its methyl and butenyl groups provides a unique structural motif for further chemical elaboration.

Scope of Academic Inquiry and Research Focus

Academic research on 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate is primarily situated within the field of organic chemistry. The main areas of inquiry include:

Synthetic Methodologies: Developing and optimizing efficient synthetic routes to produce the compound, focusing on factors like catalyst selection, reaction temperature, and molar ratios of reactants to maximize yield and purity. ontosight.ai

Reaction Mechanisms: Studying the pathways through which the compound can be modified or used to build larger, more complex chemical architectures.

Structure-Property Relationships: Investigating how its specific molecular structure, including its hydrophobic and ester components, dictates its physical and chemical properties. ontosight.ai

Application-Oriented Synthesis: Exploring its role as a key building block or intermediate in the creation of target molecules with potential applications in medicine, agriculture, or materials science. ontosight.ai

The research aims to fully characterize the compound and unlock its potential for creating novel and valuable chemical products.

Contextualizing Research on EINECS 251-697-5 (CAS 33843-20-8)

The identifiers this compound and CAS 33843-20-8 are crucial for contextualizing the research and regulation of this compound.

CAS (Chemical Abstracts Service) Number: The CAS number, 33843-20-8, is a unique numerical identifier assigned to a single, specific chemical substance. It provides an unambiguous way to identify the compound in scientific literature, databases, and regulatory inventories, regardless of the naming convention used.

EINECS (European Inventory of Existing Commercial Chemical Substances) Number: The EINECS number, 251-697-5, signifies that this compound was listed as a substance commercially available in the European Union between 1971 and 1981. This designation is important within regulatory frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu The primary goal of such regulations is to ensure a high level of protection for human health and the environment, while also facilitating the free movement of chemicals and promoting innovation. europa.eu

The inclusion of a substance in these inventories provides a clear and standardized reference for the global scientific and industrial communities, forming a basis for regulatory compliance and focused research into its properties.

Chemical Compound Identifiers

| Property | Value |

| IUPAC Name | 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate |

| EINECS Number | 251-697-5 |

| CAS Number | 33843-20-8 |

Structure

3D Structure

Properties

CAS No. |

33843-20-8 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

[2-(2-acetyloxypropan-2-yl)-5-methylhex-4-enyl] acetate |

InChI |

InChI=1S/C14H24O4/c1-10(2)7-8-13(9-17-11(3)15)14(5,6)18-12(4)16/h7,13H,8-9H2,1-6H3 |

InChI Key |

XTOSKBKRQCPSIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(C)(C)OC(=O)C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Advanced Spectroscopic Characterization Techniques

The definitive structure of 6-acetoxy-5-acetoxymethyl-2,6-dimethyl-hept-2-ene would be determined using a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and spatial arrangement.

NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of organic molecules in solution. For 6-acetoxy-5-acetoxymethyl-2,6-dimethyl-hept-2-ene, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the various protons in the molecule. Key expected resonances would include those for the vinyl proton on the C2-C3 double bond, the protons on the carbon bearing the acetoxy group (C6), the protons of the acetoxymethyl group at C5, and the various methyl groups. The coupling constants (J-values) between adjacent protons would be crucial for establishing connectivity and, in some cases, dihedral angles, which helps in defining the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the different carbon environments, including the alkene carbons, the carbonyl carbons of the two acetate (B1210297) groups, and the aliphatic carbons of the main chain and methyl groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the bonding framework of the molecule. For stereoisomeric analysis, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would be critical. These experiments detect through-space interactions between protons, providing evidence for their spatial proximity and thus helping to determine the relative configuration of stereocenters.

Table 1: Predicted ¹H NMR Data Interpretation

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Vinyl H (at C3) | 5.0 - 5.5 | Multiplet |

| Methine H (at C5) | 4.5 - 5.0 | Multiplet |

| Methylene H (acetoxymethyl) | 3.8 - 4.2 | Multiplet |

| Acetate CH₃ | 1.9 - 2.2 | Singlet |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This would confirm the molecular formula, C₁₄H₂₄O₄.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum would reveal characteristic losses of neutral fragments. For 6-acetoxy-5-acetoxymethyl-2,6-dimethyl-hept-2-ene, expected fragmentations would include the loss of acetic acid (CH₃COOH, 60 Da) and the loss of an acetoxy radical (CH₃COO•, 59 Da). The fragmentation pattern would help to confirm the presence and location of the two ester groups.

Table 2: Expected Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 272.1674 | [M]⁺ (Calculated for C₁₄H₂₄O₄) |

| 213.1593 | [M - CH₃COO]⁺ |

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong absorption bands characteristic of the ester functional groups. A strong band around 1735-1750 cm⁻¹ would correspond to the C=O stretching vibration of the ester carbonyls. Bands in the region of 1200-1300 cm⁻¹ would be due to the C-O stretching of the ester linkages. A weaker band around 1665-1675 cm⁻¹ would indicate the C=C stretching of the alkene.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=C double bond, being more polarizable, would likely give a stronger signal in the Raman spectrum than in the FT-IR spectrum.

If the compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the absolute stereochemistry of the chiral centers, providing a complete and unambiguous structural model.

Isomerism and Diastereomeric Purity Assessment

The presence of stereocenters and a double bond in 6-acetoxy-5-acetoxymethyl-2,6-dimethyl-hept-2-ene gives rise to the possibility of multiple stereoisomers.

Chiral Centers: The structure of 6-acetoxy-5-acetoxymethyl-2,6-dimethyl-hept-2-ene contains two chiral centers at positions C5 and C6.

Geometric Isomerism: The double bond between C2 and C3 can exist in either an E (entgegen) or Z (zusammen) configuration.

The presence of two chiral centers means there can be up to 2² = 4 stereoisomers (RR, SS, RS, SR). When combined with the E/Z isomerism of the double bond, the total number of possible stereoisomers is 2 x 4 = 8. The assessment of diastereomeric purity, which is the ratio of different diastereomers in a sample, would typically be carried out using chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, or by high-field NMR spectroscopy.

Chromatographic Methods for Isomer Separation and Quantification

The separation and quantification of Mepivacaine's enantiomers are crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, employing various chiral stationary phases (CSPs) to achieve enantioselective separation.

Several studies have detailed successful stereoselective HPLC assays. One method utilized a Pirkle brush-type (S)-tert.-leucine, (R)-1-(alpha-naphthyl)ethylamine stationary phase. nih.gov This approach, coupled with a mobile phase of hexane-ethylenedichloride-absolute methanol (B129727), allowed for the effective separation of R-(+)- and S-(-)-Mepivacaine. nih.gov Another effective CSP is the cellulose-based Chiralcel OD, which has been used with a mobile phase of hexane-ethyl alcohol for the partial separation of Mepivacaine enantiomers. tandfonline.commdpi.com For more robust separation, an alpha 1-acid glycoprotein (B1211001) (AGP) column has also been successfully implemented. researchgate.netnih.gov

Detection is commonly performed using UV detectors at wavelengths ranging from 210 nm to 220 nm. nih.govtandfonline.comresearchgate.net These methods have demonstrated high sensitivity, with limits of detection and quantification in the nanogram per milliliter range, making them suitable for analyzing biological samples such as human serum and plasma. nih.govresearchgate.net

Table 1: Chromatographic Conditions for Mepivacaine Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| (S)-tert.-leucine, (R)-1-(alpha-naphthyl)ethylamine (Sumichiral OA-4700) | Hexane-ethylenedichloride-absolute methanol (85:10:5, v/v) | UV at 220 nm | Quantitation in human serum | nih.gov |

| Cellulose tris-3,5-dimethyl phenylcarbamate (Chiralcel OD) | Hexane-ethyl alcohol (97:3, v/v) | UV at 220 nm | Enantiomeric resolution | tandfonline.com |

| alpha 1-Acid Glycoprotein (AGP) | Isopropanol-sodium hydrogenphosphate buffer (6.8:93.2, v/v), pH 6.8 | UV at 210 nm | Measurement in human plasma | researchgate.netnih.gov |

Computational Approaches to Conformational Analysis

Computational chemistry provides valuable insights into the three-dimensional structure and dynamic behavior of Mepivacaine, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has been employed to investigate the geometry, tautomerism, and energetic behavior of Mepivacaine. worldscientific.comworldscientific.com Studies have focused on optimizing the geometry of different possible tautomers of the molecule in both the gas phase and in aqueous solution, often using the polarizable continuum model (PCM) to simulate solvent effects. worldscientific.comworldscientific.com One study utilized the B3LYP functional with the 6-31G(d,p) basis set for these optimizations. worldscientific.com

These DFT calculations have been crucial in determining the most stable tautomeric form of Mepivacaine, which is characterized by a carbonyl and an –NH amine group in its structure. worldscientific.comworldscientific.com Furthermore, vibrational analysis, a standard output of DFT calculations, helps to confirm that the optimized geometries correspond to true energy minima on the potential energy surface.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes of molecules like Mepivacaine in various environments. While specific, extensive MD studies solely on the conformational landscape of isolated Mepivacaine are not widely published, MD simulations have been used to study its interactions with other systems, such as lipid bilayers and solid lipid nanoparticles. researchgate.netunicamp.br

These simulations, often performed using software packages like GROMACS, provide a dynamic picture of how Mepivacaine behaves over time. conicet.gov.ar For instance, simulations of local anesthetics in lipid membranes reveal preferential locations and orientations, which are dictated by the molecule's conformational flexibility and its interactions with the surrounding lipid molecules. unicamp.br By analyzing the trajectories from these simulations, it is possible to understand the accessible conformations of Mepivacaine in a biologically relevant environment, which is crucial for understanding its mechanism of action. unicamp.br

Synthetic Methodologies and Process Optimization

Esterification Pathways and Reaction Kinetics

The principal route to 1,4-butanediol (B3395766) diacetate involves the esterification of 1,4-butanediol with an acetylating agent. The efficiency of this process is governed by the choice of reagents, reaction conditions, and the catalytic system employed.

The precursor for the synthesis of 1,4-butanediol diacetate is 1,4-butanediol (BDO). Industrial production of BDO is achieved through several established routes, including the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269) followed by hydrogenation. chemicalbook.comresearchgate.netsciencepublishinggroup.com Other significant methods include the Davy process, where maleic anhydride (B1165640) is esterified and then hydrogenated, and processes starting from butadiene or propylene (B89431) oxide. chemicalbook.comchemcess.com Bio-based routes, such as the fermentation of sugars, are also gaining prominence as a sustainable alternative for BDO production. chemcess.com

The esterification of 1,4-butanediol to its diacetate can be accomplished using either acetic acid or acetyl chloride. The reaction with acetic acid is a reversible equilibrium-limited process, often requiring a catalyst and conditions that favor the removal of water to drive the reaction towards the product side. researchgate.net

A study on the esterification of 1,4-butanediol with acrylic acid, which follows a similar two-step consecutive reversible reaction mechanism, provides insights into the kinetics. The study, conducted with sulfuric acid as a catalyst, found that each esterification step follows a first-order rate expression with respect to each component. researchgate.net

Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is generally faster and not reversible, as it produces hydrogen chloride gas instead of water. iiste.org An investigation into the uncatalyzed esterification of various alcohols, including 1,4-butanediol, with acetyl chloride demonstrated high yields of the corresponding esters under solvent-free conditions. For 1,4-butanediol, using a 1:4 molar ratio of the diol to acetyl chloride resulted in a high yield of the diacetate. iiste.org

Table 1: Comparison of Acetylating Agents for 1,4-Butanediol Diacetate Synthesis

| Acetylating Agent | Reaction Type | Byproduct | Catalyst Requirement | Key Characteristics |

| Acetic Acid | Reversible (Esterification) | Water | Typically required (e.g., H₂SO₄) | Equilibrium-limited, requires water removal for high yield. researchgate.net |

| Acetyl Chloride | Irreversible | Hydrogen Chloride | Can proceed without a catalyst | Faster reaction, not equilibrium-limited. iiste.org |

Catalysis is crucial for achieving efficient synthesis of 1,4-butanediol diacetate, particularly when using acetic acid. Various types of catalysts, including acids, bases, and enzymes, have been explored to enhance reaction rates and yields.

Acid Catalysis: Strong mineral acids like sulfuric acid are commonly used as homogeneous catalysts for the esterification of 1,4-butanediol. researchgate.net A study on the consecutive esterification of 1,4-butanediol with acrylic acid demonstrated the effectiveness of sulfuric acid in a batch stirred reactor, with experiments carried out at temperatures between 70 to 90°C. researchgate.net Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are also effective and offer the advantage of easier separation from the reaction mixture. researchgate.net The dehydration of 1,4-butanediol can be catalyzed by heteropolyacids, which exhibit strong acidity. scielo.br

Enzyme Catalysis: Enzymatic catalysis, particularly using lipases, presents a green and selective alternative for polyester (B1180765) synthesis. Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form as Novozym 435, has been successfully employed in the polycondensation of diacids and diols, including 1,4-butanediol. researchgate.netmdpi.comcsic.es These enzymatic reactions are typically carried out under milder conditions than traditional chemical catalysis. For instance, the synthesis of poly(butylene succinate) from diethyl succinate (B1194679) and 1,4-butanediol has been achieved with high molecular weight using lipase catalysis at temperatures around 80-95°C. mdpi.com The synthesis of a novel solid-liquid phase change material based on levulinic acid and 1,4-butanediol was optimized using Novozym 435, achieving a high yield at 50°C. google.com

Table 2: Catalytic Systems for the Synthesis of 1,4-Butanediol Esters

| Catalyst Type | Example | Advantages | Disadvantages/Conditions |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity | Difficult to separate, can cause side reactions |

| Heterogeneous Acid | Amberlyst 15 | Easy separation and reuse | Potentially lower activity than homogeneous catalysts |

| Enzyme | Novozym 435 (immobilized lipase) | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for enzyme deactivation |

The formation of the ester bonds in 1,4-butanediol diacetate via acid catalysis follows the well-established Fischer esterification mechanism. This mechanism involves a series of reversible steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The alcohol (1,4-butanediol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of diacetates is of great interest for applications in pharmaceuticals and materials science, where specific stereoisomers may exhibit unique properties.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific examples for the direct synthesis of chiral 1,4-butanediol diacetate using chiral auxiliaries are not extensively documented, the general principles of asymmetric synthesis can be applied. For instance, chiral diols can be used as auxiliaries in various asymmetric transformations. researchgate.net

One approach involves the diastereoselective hydrogenation of homochiral fumaramides derived from Oppolzer's sultam, a chiral auxiliary. Subsequent reduction yields chiral 2-substituted butane-1,4-diols. researchgate.net Another example is the use of (2S,3S)-2,3-diaminobutane-1,4-diol as a chiral auxiliary in asymmetric alkylation reactions. benchchem.com These strategies, while demonstrated for substituted diols, highlight the potential for using chiral auxiliaries to control the stereochemistry of 1,4-diol derivatives, which could then be acetylated to the corresponding diacetates.

Enantioselective and diastereoselective synthesis strategies aim to produce a single stereoisomer of a chiral molecule. For diols and their derivatives, several methods have been developed.

Enantioselective Synthesis: Enzymatic methods have shown great promise in the enantioselective synthesis of diols and their acetates. Lipases are known to catalyze the enantioselective acylation of diols. For example, the desymmetrization of meso-diols, including meso-2,3-butanediol, has been achieved with high enantioselectivity using chiral 4-pyrrolidinopyridine (B150190) catalysts. beilstein-journals.org A dinuclear asymmetric zinc catalyst has also been effective in the desymmetrization of meso-1,3- and 1,4-diols. csic.es

Asymmetric hydrogenation of 1,4-diketones is another powerful method for producing chiral 1,4-diols with high enantioselectivity. For instance, the asymmetric hydrogenation of 1,4-diaryl-1,4-diketones using a trans-RuCl₂[(S)-BINAP)][(S)-Daipen] catalyst yields chiral 1,4-diarylbutane-1,4-diols with excellent enantio- and diastereoselectivities. researchgate.netresearchgate.net These chiral diols can then be converted to their corresponding diacetates.

Diastereoselective Synthesis: Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. The synthesis of substituted 1,4-diols with specific diastereoselectivity has been achieved through various methods. For example, the diastereoselective synthesis of protected 4-amino-1,3-diols can be accomplished starting from natural amino acids, involving a key diastereoselective reduction step. beilstein-journals.org The synthesis of diastereomers of 2,3-difluorobutane-1,4-diol has been achieved using an epoxide opening strategy. acs.org While these examples involve substituted butanediols, the principles of controlling diastereoselectivity can be extended to the synthesis of more complex chiral diacetate structures.

Isolation and Purification Techniques for High Purity Production

Achieving high purity of Isopropyl 2-(3-benzoylphenyl)propanoate is critical for its use as a pharmaceutical intermediate. Various techniques are employed to remove impurities, unreacted starting materials, and by-products from the crude reaction mixture.

Chromatographic Purification Methods (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are powerful tools for the purification of Isopropyl 2-(3-benzoylphenyl)propanoate and related esters due to their high resolving power.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a method of choice for obtaining very high purity substances. While specific preparative HPLC methods for Isopropyl 2-(3-benzoylphenyl)propanoate are not extensively detailed in publicly available literature, the principles of analytical HPLC methods for ketoprofen (B1673614) and its esters can be extrapolated. For instance, a reversed-phase ODS column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and water has been used for the analysis of ketoprofen in isopropyl myristate. scispace.com Similar solvent systems, adjusted for larger scale separation, can be employed in preparative HPLC. The development of a preparative separation methodology for a related compound, 1-(3-benzoylphenyl)ethenone, utilized a flat gradient of mobile phase B to achieve effective separation. mdpi.com

Flash Chromatography: Flash chromatography is a widely used technique for the rapid purification of organic compounds. For ketoprofen ester prodrugs, column chromatography with a mobile phase of 5% ethyl acetate (B1210297) in n-hexane has been successfully employed for purification. mdpi.com In the synthesis of other propanoate esters, flash chromatography on silica (B1680970) gel is a standard purification method. benchchem.comnih.govrsc.org The choice of eluent, typically a mixture of hexane (B92381) and ethyl acetate, is optimized based on the polarity of the compound and its impurities. benchchem.comresearchgate.net For instance, the purification of ethyl (E)-4, 7-dioxohept-5-enoate was achieved using 30% ethyl acetate in hexanes. nih.gov

Table 1: Examples of Chromatographic Purification Parameters for Related Esters

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |

| Ketoprofen Ester Prodrugs | Column Chromatography | Silica Gel | 5% Ethyl Acetate in n-Hexane | mdpi.com |

| Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | benchchem.com |

| Ethyl (E)-4, 7-dioxohept-5-enoate | Flash Chromatography | Silica Gel | 30% Ethyl Acetate/Hexanes | nih.gov |

| Ketoprofen | Analytical HPLC | C18 Reversed-Phase | Acetonitrile/Methanol/Water (36:54:10, v/v/v) | scispace.com |

Crystallization and Distillation Processes

Crystallization and distillation are classical purification techniques that are often employed in industrial-scale production due to their cost-effectiveness.

Distillation: For liquid compounds like Isopropyl 2-(3-benzoylphenyl)propanoate, distillation under reduced pressure is a viable purification method. A related compound was purified by Kugelrohr distillation at 145°C and 2 mm Hg. scielo.br Industrial production of similar esters may employ distillation under reduced pressure to achieve high chemical purity (>99%). benchchem.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is a growing field, aiming to reduce the environmental impact of chemical processes. jocpr.cominstituteofsustainabilitystudies.com

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. jocpr.com Green chemistry encourages the use of safer, more environmentally benign solvents.

In the enzymatic esterification of ketoprofen, solvent choice has been shown to be critical. csic.es Studies have found that isooctane (B107328) is a suitable solvent for the lipase-catalyzed esterification of ketoprofen. nih.gov 2-propanol has also been identified as a good co-solvent for the esterification of profens as it does not interfere with the enzyme's activity and effectively dissolves the reactants. csic.es The use of hazardous solvents like dichloromethane (B109758) and acetonitrile is being discouraged in favor of greener alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com Furthermore, developing solvent-free synthesis methods is a key area of research to minimize waste and environmental impact. mdpi.com

Table 2: Solvent Selection in Ketoprofen Esterification

| Reaction | Biocatalyst | Solvent System | Findings | Reference |

| Resolution of (S)-ketoprofen | Candida rugosa lipase | n-decanol and isooctane | Best combination for the esterification reaction. | nih.gov |

| Esterification of profens with glycerol | Novozym® 435 | 2-propanol | Chosen as a co-solvent due to good solubility of profens and minimal interference with enzyme activity. | csic.es |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.comwikipedia.org

Esterification reactions, such as the Fischer esterification, can have good atom economy as the main by-product is water. nrochemistry.com However, many traditional synthetic methods in the pharmaceutical industry have poor atom economy. primescholars.com The development of new catalytic methods, such as cross-dehydrogenative coupling (CDC) reactions, aims to improve atom economy by efficiently using reactants and minimizing waste. labmanager.com

Waste reduction in pharmaceutical synthesis is also being addressed through innovative approaches. For example, a new sustainable method for asymmetric synthesis has been developed that can produce target molecules in yields of up to 100%, effectively doubling the efficiency of many traditional methods and significantly reducing waste. pharmatimes.comed.ac.uk

Biocatalytic Approaches to Ester Synthesis

Biocatalysis, the use of enzymes as catalysts, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com In the context of Isopropyl 2-(3-benzoylphenyl)propanoate and other ketoprofen esters, lipases are widely used biocatalysts.

Enzymes like Candida rugosa lipase have been shown to be effective for the enantioselective esterification of racemic ketoprofen. nih.gov This allows for the kinetic resolution of the racemic mixture to produce enantiomerically enriched esters. conicet.gov.ar The synthesis of (S)-ketoprofen, a more active enantiomer, has been achieved through the biocatalytic hydrolysis of racemic ketoprofen esters. google.com Protein engineering of esterases has also been employed to enhance the enantioselectivity for the production of (S)-2-arylpropionic acids. frontiersin.org Whole-cell catalysts are also being explored as a cost-effective method for producing optically pure (S)-ketoprofen. frontiersin.org These biocatalytic methods often proceed under mild reaction conditions and can significantly reduce the environmental impact compared to classical chemical resolutions.

Chemical Reactivity and Derivatization Studies

Synthesis of Novel Derivatives and Analogues of Diethyl Fumarate (B1241708)

The unique structural features of Diethyl Fumarate (DEF), namely the electrophilic carbon-carbon double bond and the two reactive ester functionalities, make it a versatile platform for chemical modification. Researchers have explored the synthesis of novel derivatives and analogues by modifying the ester groups, functionalizing the alkene side chain, and exploring its structural isomers and homologues. These studies aim to tailor the molecule's properties for various applications, from polymer science to the development of new chemical entities.

Modification of the Ester Groups

The ethyl ester groups of Diethyl Fumarate are primary sites for chemical derivatization, most commonly through transesterification and amidation reactions. These modifications can produce a wide range of molecules, from simple diesters to complex polymers and conjugates.

Transesterification for Homologue and Polymer Synthesis: A fundamental modification involves changing the alcohol component of the ester. For instance, the synthesis of its lower homologue, Dimethyl Fumarate (DMF), is extensively documented, often starting from fumaric acid or by isomerizing Dimethyl Maleate (B1232345). google.comresearchgate.netwikipedia.org One common industrial method is the Fischer esterification of fumaric acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. researchgate.net

More complex derivatives include the synthesis of polyesters. A significant example is the creation of poly(propylene fumarate) (PPF), a biodegradable polymer with applications in tissue engineering. researchgate.net The synthesis is a two-step process where Diethyl Fumarate is first reacted with propylene (B89431) glycol to form a bis(hydroxypropyl) fumarate intermediate. researchgate.net This intermediate then undergoes a self-transesterification reaction to yield the final polymer. researchgate.net This method is preferred as it avoids the formation of toxic by-products associated with other synthetic routes. researchgate.net

Amidation for Bio-conjugate Synthesis: The ester groups can be converted to amide groups to create fumaramides. Research has shown the synthesis of fumaramide (B1208544) derivatives by linking amino acids, such as glycine, to the fumaric acid backbone. google.com These reactions typically involve the reaction of fumaryl (B14642384) chloride (derived from fumaric acid) with the amino acid ester, followed by hydrolysis if the free acid form is desired. This approach allows for the creation of conjugates that can combine the chemical properties of fumarates with the biological characteristics of amino acids. google.com

Table 1: Examples of Derivatives from Ester Group Modification

| Derivative Name | Starting Material | Key Reagent(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Dimethyl Fumarate | Fumaric Acid | Methanol, Sulfuric Acid | Fischer Esterification | researchgate.net |

| Poly(propylene fumarate) | Diethyl Fumarate | Propylene Glycol | Transesterification | researchgate.net |

| Di-glycyl Fumaramide | Fumaric Acid | Glycine | Amidation | google.com |

Functionalization of the Alkene Side Chain

The carbon-carbon double bond in Diethyl Fumarate is an electron-deficient alkene, making it susceptible to nucleophilic attack, cycloadditions, and other addition reactions. This reactivity allows for the direct functionalization of the molecule's core structure.

Cycloaddition Reactions: The double bond of Diethyl Fumarate can participate as a dienophile in Diels-Alder reactions. For example, it is used as a reagent in the preparation of chiral hydroisoindolines, which are precursors to potent neurokinin-1 receptor antagonists. pharmaffiliates.com This highlights its utility in constructing complex cyclic systems.

Michael Addition and Related Reactions: The electrophilic nature of the alkene makes it a classic Michael acceptor. This reactivity is fundamental to many of its biological interactions, where it reacts with nucleophilic thiol groups on proteins, such as cysteine residues. nih.gov In a synthetic context, this allows for the covalent attachment of various nucleophiles. Furthermore, post-polymerization modification of polyester (B1180765) backbones containing fumarate units utilizes this reactivity, where thiols are added across the double bond in the presence of a catalyst. researchgate.net

While direct, complex functionalization of the standalone Diethyl Fumarate alkene is less detailed in some literature, the principles are demonstrated in related systems. For example, cobalt-catalyzed multi-component reactions between dimethyl fumarate, cyclohexadiene (CHD), and a 5-hexenol have been reported, showcasing the alkene's ability to participate in sophisticated transition-metal-catalyzed transformations. researchgate.net

Table 2: Examples of Alkene Side Chain Functionalization Reactions

| Reaction Type | Reactant(s) / Catalyst | Product Type | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Diene | Cyclic Adducts (e.g., Hydroisoindolines) | pharmaffiliates.com |

| Michael Addition | Thiols (e.g., Cysteine) | Thioether Adducts | nih.gov |

| Transition-Metal Catalysis | Cobalt catalyst, Diene, Alkenol | Multi-component coupling products | researchgate.net |

Exploration of Structural Isomers and Homologues

The study of Diethyl Fumarate's isomers and homologues is crucial for understanding structure-activity relationships. This primarily involves its geometric isomer, Diethyl Maleate, and its ester homologues.

Isomerization of Diethyl Maleate: Diethyl Fumarate is the trans-isomer of diethyl butenedioate, while Diethyl Maleate is the cis-isomer. The trans-isomer is thermodynamically more stable. The synthesis of fumarates can be achieved through the isomerization of the corresponding maleates. For instance, methods exist for the isomerization of Dimethyl Maleate to Dimethyl Fumarate, often catalyzed by a Lewis acid in conjunction with a reversible nucleophilic amine addition. researchgate.net This process is a fundamental reaction in organic chemistry that demonstrates the conversion between geometric isomers.

Synthesis of Halogenated Analogues: Further exploration of structural analogues includes the synthesis of halogenated derivatives. For example, Dimethyl 2,3-dibromofumarate can be synthesized via the bromination of Dimethyl Acetylenedicarboxylate. nih.gov Interestingly, this reaction initially produces the trans-isomer (the fumarate form), which then spontaneously converts to the more stable cis-isomer upon exposure to light. nih.gov This provides a route to functionalized fumarate and maleate derivatives with altered electronic and steric properties.

The ability to synthesize and interconvert these isomers and create homologues and analogues is essential for fine-tuning the chemical and physical properties of the core fumarate structure for specific scientific and industrial purposes.

Environmental Fate, Transport, and Remediation

Environmental Release Pathways and Distribution

The release of 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate into the environment is anticipated to occur primarily through industrial activities and the widespread use of products containing this or structurally similar compounds.

As a specialty chemical, potentially used as a fragrance ingredient or an intermediate in chemical synthesis, its release during manufacturing can occur through various pathways. Industrial processes such as chemical synthesis, mixing, and formulation can lead to emissions into the atmosphere and wastewater. Volatile organic compounds (VOCs), including acetate (B1210297) esters, are known to be emitted from chemical production facilities. For instance, the processing of natural materials like wood, which contains terpenes structurally related to the compound , results in the release of these volatile compounds. epa.govwitpress.com The total amount of emissions from a manufacturing facility is a key factor regulated by environmental authorities. witpress.com

Fugitive emissions from equipment leaks, storage tanks, and waste streams are also potential sources of release. The chemical industry is a significant contributor to industrial emissions, and specialty chemicals, due to their diverse and often batch-wise production processes, can have unique emission profiles.

Table 1: Potential Industrial Emission Sources of Acetate Esters

| Emission Source | Description of Release | Environmental Compartment Affected |

|---|---|---|

| Process Vents | Release of unreacted raw materials, byproducts, and the product itself during synthesis and purification steps. | Air |

| Wastewater | Discharge from cleaning of equipment, separation processes, and spills. | Water |

| Fugitive Emissions | Leaks from valves, pumps, and connectors. | Air |

| Storage and Handling | Emissions from storage tanks and during transfer of the chemical. | Air |

| Waste Disposal | Leaching from solid waste or emissions from incineration of waste containing the compound. | Soil, Groundwater, Air |

This table is a generalized representation of potential industrial emission sources for specialty chemicals like acetate esters.

The use of 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate, likely as a fragrance component, in a variety of consumer and professional products leads to its diffuse release into the environment. Products such as perfumes, cleaning agents, air fresheners, and cosmetics are significant sources of VOCs in indoor and outdoor environments. freeyourself.comca.govnih.gov

During the use of these products, the compound can volatilize and be released directly into the air. nih.gov Studies have shown that indoor concentrations of VOCs from consumer products can be significantly higher than outdoor levels. internationaljournalssrg.org For example, the use of air fresheners can result in the emission of terpenoids and their esters at rates of 35-180 mg/day, leading to average air concentrations of 30-160 µg/m³. frontiersin.org Professional cleaning activities also contribute to the release of these compounds in institutional and commercial settings. atamanchemicals.com

Wastewater is another major pathway for the release of chemicals from consumer products. When products are washed off or disposed of down the drain, the compounds enter the municipal wastewater system, from which they can be released into aquatic environments if not fully removed during treatment.

Table 2: Estimated Indoor Air Concentrations of Fragrance-Related VOCs from Consumer Product Use

| Compound | Product Type | Emission Rate | Average Indoor Air Concentration |

|---|---|---|---|

| Linalyl Acetate | Air Freshener | 35-180 mg/day | 30-160 µg/m³ frontiersin.org |

| d-Limonene | Air Freshener | 35-180 mg/day | 30-160 µg/m³ frontiersin.org |

| α-Pinene | Various | Not specified | Commonly detected nih.gov |

This table presents data for structurally similar fragrance compounds to illustrate potential indoor air concentrations following product use.

Environmental Persistence and Bioaccumulation Potential of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

The environmental fate of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, a member of the hindered amine light stabilizers (HALS) class, is a subject of growing interest due to the widespread use of these additives in polymeric materials. nih.govacs.org Predictive modeling has suggested that many HALS may exhibit characteristics of environmental persistence. nih.gov

Evaluation of Bioaccumulation (B) Potential in Biota

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow).

A scientific opinion by the European Food Safety Authority (EFSA) on N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide reported a low log Pow value of 1.12. europa.eu This low value suggests that the substance has a low potential for bioaccumulation in humans. europa.eu

For a related compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a calculated bioaccumulation factor of 3.2 was reported. env.go.jp This value is also indicative of a low bioaccumulation potential. The bioconcentration factor (BCF) is a measure of the accumulation of a water-borne chemical in an aquatic organism. ca.gov Generally, a BCF value of less than 1,000 is considered to indicate a low potential for bioaccumulation. epa.govmdpi.com

Table 2: Bioaccumulation Potential Indicators

| Compound | Parameter | Value | Indication | Reference |

| N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | log Pow | 1.12 | Low bioaccumulation potential | europa.eu |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Bioaccumulation Factor (calculated) | 3.2 | Low bioaccumulation potential | env.go.jp |

Advanced Remediation Strategies

The potential persistence of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide and other HALS in the environment necessitates the development of effective remediation strategies for contaminated water and soil.

Bioremediation Techniques for Environmental Contamination

However, some HALS have been reported to have an impact on microbial colonization, which could be a factor in bioremediation approaches. frontiersin.org Further research is needed to identify and engineer microbial strains or consortia capable of degrading this compound. Strategies such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of indigenous microbes) could be explored. epa.gov

Physicochemical Treatment Technologies for Effluent Stream Mitigation

Given the likely recalcitrance of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide to biological degradation, physicochemical treatment methods are promising alternatives for its removal from industrial effluents.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netmostwiedzy.pl These processes include ozonation, UV/H₂O₂, and Fenton-based reactions. A pilot-scale study on an electro-assisted Fenton process has shown promise for the treatment of industrial wastewater containing HALS. acs.org AOPs can potentially mineralize recalcitrant organic compounds into carbon dioxide, water, and inorganic ions. researchgate.net

Adsorption: Adsorption onto activated carbon is a widely used and effective method for removing a broad range of organic contaminants from water. nih.gov The porous structure and high surface area of activated carbon provide numerous sites for the adsorption of organic molecules. While specific isotherm and kinetic data for the adsorption of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide are not available, its molecular structure suggests that it could be amenable to removal by activated carbon adsorption. The effectiveness of this process would depend on factors such as the type of activated carbon, pH, temperature, and the presence of other organic compounds in the wastewater.

Table 3: Potential Physicochemical Treatment Technologies

| Technology | Principle | Potential Applicability for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize organic compounds. researchgate.netmostwiedzy.pl | Potentially effective for the degradation of the recalcitrant piperidyl and isophthalamide (B1672271) structures. |

| Activated Carbon Adsorption | Physical binding of organic molecules to the porous surface of activated carbon. nih.gov | Likely to be effective in removing the compound from aqueous streams, though specific efficiency is unknown. |

Table of Compound Names

| EINECS Number | Common Name | CAS Number |

| 251-697-5 | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | 42774-15-2 |

| - | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 |

No Publicly Available Research Found for Computational and Theoretical Chemistry Investigations of Einecs 251-697-5

Detailed searches were conducted to locate information pertaining to quantum chemical calculations, molecular modeling and simulation, and non-toxicological structure-activity relationship (SAR) studies for this specific diacetate. These inquiries, utilizing the Einecs number, IUPAC name, and CAS number, did not yield any relevant results that would allow for a scientifically accurate and thorough analysis as outlined in the requested article structure.

Therefore, it is not possible to provide an article on the "Computational and Theoretical Chemistry Investigations" of this compound that adheres to the required sections and subsections, as the foundational research data is not available in the public domain. The requested analyses, including electronic structure analysis, reaction mechanism elucidation, molecular docking studies, and predictive environmental modeling, have not been published for this compound.

Compound Identification

| Identifier | Value |

| Einecs Number | 251-697-5 |

| IUPAC Name | 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate |

| CAS Number | 33843-20-8 |

Computational and Theoretical Chemistry Investigations of 3-(4-fluorobenzoyl)propionic acid (this compound)

The exploration of chemical compounds through computational and theoretical chemistry provides profound insights into their intrinsic properties and potential applications. For the compound identified by EINECS number 251-697-5, chemically known as 3-(4-fluorobenzoyl)propionic acid, these in silico approaches are pivotal in understanding its reactivity and in the rational design of new, functionally optimized molecules. This article delves into the computational investigations of this compound, focusing on the interplay between its structural characteristics and chemical reactivity, and the strategies for designing novel analogues with specific, targeted properties.

Computational and Theoretical Chemistry Investigations

Computational chemistry serves as a powerful tool to elucidate the electronic structure and predict the chemical behavior of molecules. For 3-(4-fluorobenzoyl)propionic acid, theoretical studies are instrumental in mapping its potential energy surface and understanding the subtle electronic effects imparted by its constituent functional groups.

The reactivity of 3-(4-fluorobenzoyl)propionic acid is intrinsically linked to its molecular architecture, which features a fluorinated aromatic ring, a ketone group, and a carboxylic acid moiety. Computational analyses, such as Density Functional Theory (DFT) calculations, can quantify the influence of these features on the molecule's electronic landscape.

The presence of a fluorine atom at the para-position of the benzoyl group is a key determinant of the compound's reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect polarizes the carbon-fluorine bond and influences the electron density distribution across the aromatic system. Theoretical investigations on similar molecules, such as 4-fluoro-4-hydroxybenzophenone, have shown that such substitutions impact the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO relates to its ability to accept electrons, reflecting its electrophilic character. The energy gap between HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational models can predict specific reactivity descriptors, providing a quantitative basis for these qualitative arguments. These descriptors are crucial for understanding the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Theoretical Significance | Predicted Influence on 3-(4-fluorobenzoyl)propionic acid |

|---|---|---|

| Chemical Potential (μ) | Describes the tendency of electrons to escape from a system. | The fluorine atom's electronegativity is expected to result in a lower chemical potential, indicating a higher tendency to attract electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A larger HOMO-LUMO gap, potentially influenced by the stable fluorinated aromatic ring, would imply greater chemical hardness and lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. | The presence of the electron-withdrawing 4-fluorobenzoyl group likely leads to a higher electrophilicity index, suggesting a propensity to act as an electrophile. |

Molecular electrostatic potential (MEP) maps, another output of computational studies, can visually represent the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule. For 3-(4-fluorobenzoyl)propionic acid, the MEP would likely show a negative potential (red/yellow) around the carbonyl and carboxyl oxygen atoms, indicating nucleophilic regions, and a positive potential (blue) around the acidic proton and potentially the aromatic protons, indicating electrophilic regions.

The structural framework of 3-(4-fluorobenzoyl)propionic acid serves as a valuable scaffold for the design of novel analogues with tailored biological or material properties. targetmol.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this design process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a desired property, QSAR models can predict the activity of yet-to-be-synthesized analogues. For designing analogues of 3-(4-fluorobenzoyl)propionic acid, a QSAR model could be developed using a training set of similar compounds with known activities. The model could then be used to predict the activities of new virtual analogues, guiding synthetic efforts towards more potent or selective compounds.

| Descriptor Type | Examples | Relevance to 3-(4-fluorobenzoyl)propionic acid Analogues |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Modulating the electronic properties of the aromatic ring through different substituents can fine-tune receptor interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Altering the size and shape of the molecule can improve its fit within a biological target's binding site. |

| Hydrophobic | LogP (partition coefficient) | Adjusting lipophilicity is crucial for optimizing pharmacokinetic properties like absorption and distribution. |

Pharmacophore Modeling

Pharmacophore modeling is another powerful in silico technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Given that 3-(4-fluorobenzoyl)propionic acid is a metabolite of the antipsychotic drug haloperidol, pharmacophore models of butyrophenone analogues can provide a blueprint for designing new compounds with desired activities. nih.govnih.gov

A pharmacophore model for analogues of 3-(4-fluorobenzoyl)propionic acid would likely include features such as:

An aromatic ring (from the fluorobenzoyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor/acceptor (the carboxylic acid group).

A hydrophobic feature.

By creating a virtual library of novel analogues based on the 3-(4-fluorobenzoyl)propionic acid scaffold and screening them against a validated pharmacophore model, researchers can prioritize the synthesis of compounds with the highest probability of exhibiting the desired biological activity. This computational pre-screening significantly reduces the time and cost associated with traditional drug discovery pipelines. The design process often involves bioisosteric replacement of the carboxylic acid or modifications to the aromatic ring to enhance target affinity and selectivity.

Regulatory Science and Chemical Management from an Academic Perspective

Academic Analysis of REACH Regulation Framework

The REACH regulation is a comprehensive piece of European Union legislation aimed at protecting human health and the environment from the risks posed by chemicals. nih.gov It places the responsibility on industries to manage the risks of the chemicals they produce and market.

Scientific Basis for Substance Identification Requirements

Under REACH, unambiguous substance identification is a critical first step. flashpointsrl.comcnrs.fr The regulation requires detailed information to define a substance, including its chemical composition, the identity of its constituents, and any impurities or additives. flashpointsrl.com This is essential for the principle of "one substance, one registration," which allows companies to jointly register the same substance. europa.eu Substances are broadly categorized as "well-defined substances" or "UVCB substances" (substances of Unknown or Variable composition, Complex reaction products or Biological materials), each with specific identification requirements. cnrs.fr The required data, listed in Annex VI of REACH, includes spectral and analytical information to confirm the substance's structure and composition. flashpointsrl.comintertek.com

Methodological Approaches for Substance Characterization under REACH

The characterization of a substance under REACH involves a variety of analytical techniques. intertek.com Spectroscopic methods such as UV/Vis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS) are typically used in combination to confirm the molecular structure. intertek.com Chromatographic methods are employed to determine the purity and identify the main constituents and impurities. intertek.com For complex substances like UVCBs, information on the manufacturing process and source material is also necessary for identification. flashpointsrl.com This rigorous characterization ensures that the data generated for a substance is relevant and reliable for risk assessment.

Intelligent Testing Strategies for Environmental and Physicochemical Assessment

REACH promotes the use of intelligent and integrated testing strategies (ITS) to generate necessary data while minimizing animal testing and costs. nih.govnih.gov These strategies involve a weight-of-evidence approach, integrating data from various sources, including existing in vivo and in vitro tests, (Quantitative) Structure-Activity Relationship [(Q)SAR] models, and read-across from structurally similar substances. nih.govreach-chemconsult.com The goal is to make sound decisions with fewer resources by moving from extensive standard testing to a more substance-tailored approach. nih.gov This is particularly relevant for assessing environmental and physicochemical properties, where alternative methods can often provide adequate information for classification, labeling, and risk assessment. nih.govresearchgate.net

International Chemical Management Frameworks and Their Scientific Implications

Beyond the EU's REACH, various international frameworks govern the management of chemicals to ensure their safe use globally.

Role of Scientific Data in Global Chemical Inventories (e.g., EINECS, CAS)

Global chemical inventories like EINECS and the CAS Registry are fundamental tools for chemical management. safeopedia.comilpi.com EINECS lists substances that were on the European market between 1971 and 1981 and are considered "phase-in substances" under REACH. safeopedia.com The CAS Registry assigns a unique numerical identifier to every chemical substance, allowing for clear and unambiguous identification across different naming conventions and languages. ilpi.com These inventories, built on robust scientific data and clear substance identification, are essential for regulatory bodies to track chemicals and for industries to comply with various national and international regulations. safeopedia.com

Regulatory Considerations for Industrial Chemicals and Intermediates

Industrial chemicals and intermediates are subject to specific regulatory considerations. An intermediate is a substance manufactured for and consumed in or used for chemical processing to be transformed into another substance. cirs-group.com Under REACH, intermediates may have reduced registration requirements, particularly if they are "isolated" and transported or used under "strictly controlled conditions". cirs-group.com This regulatory approach acknowledges that the potential for exposure to intermediates is often lower than for final products. However, consistency in the production of chemical intermediates is crucial to ensure the quality of the final product and to meet stringent regulatory requirements for safety and compliance. tristarintermediates.org

Future Directions in Chemical Regulation Science

The landscape of chemical regulation is in a constant state of evolution, driven by scientific advancements, public health imperatives, and the need for more sustainable industrial practices. For many existing chemicals, including 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate (Einecs 251-697-5), the available data on potential human health and environmental effects are limited. This necessitates a forward-looking approach to regulatory science, focusing on proactively identifying and filling critical data gaps and leveraging cutting-edge analytical methodologies to ensure robust chemical management. The goal is to move towards a more predictive and efficient regulatory framework that can keep pace with chemical innovation while safeguarding human health and the environment. nc3rs.org.ukoup.com

A foundational step in modernizing chemical risk assessment is the systematic identification of missing information, a process known as data gap analysis. ebrc.desciqra.com For a specific compound like 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate, a thorough review of publicly available scientific literature and regulatory databases reveals significant data deficiencies. This compound, an ester with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals, currently lacks a comprehensive profile of its toxicological and ecotoxicological properties. ontosight.ai

A formal data gap analysis involves comparing the available data against the informational requirements of regulatory frameworks. ebrc.de In the case of 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate, the gaps are substantial. Key areas where data are needed include physicochemical properties, environmental fate and transport, and toxicological endpoints. The absence of this information makes it challenging to conduct a thorough risk assessment and establish safe use guidelines.

Table 1: Data Gap Analysis for 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate

| Data Category | Specific Endpoint | Status |

|---|---|---|

| Physicochemical Properties | Vapor Pressure | Data Not Available |

| Water Solubility | Data Not Available | |

| Octanol-Water Partition Coefficient (Log Kow) | Data Not Available | |

| Environmental Fate | Biodegradation | Data Not Available |

| Bioaccumulation Potential | Data Not Available | |

| Hydrolysis | Data Not Available | |

| Human Health Toxicology | Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available |

| Skin/Eye Irritation | Data Not Available | |

| Sensitization | Data Not Available | |

| Repeated Dose Toxicity | Data Not Available | |

| Mutagenicity/Genotoxicity | Data Not Available | |

| Carcinogenicity | Data Not Available | |

| Reproductive/Developmental Toxicity | Data Not Available | |

| Ecotoxicology | Acute/Chronic Toxicity to Fish | Data Not Available |

| Acute/Chronic Toxicity to Aquatic Invertebrates | Data Not Available |

Based on this analysis, the scientific priorities for research on 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate should focus on generating foundational data. Initial efforts should characterize its basic physicochemical properties to predict its environmental distribution. Subsequently, a tiered testing approach is recommended, beginning with in vitro assays to assess potential for genotoxicity and moving to in vivo studies for key endpoints such as acute toxicity and skin/eye irritation. Given its potential for use in various industries, understanding its environmental fate, particularly its biodegradability and potential for bioaccumulation, is also a high priority. ontosight.ai The development of read-across approaches, using data from structurally similar chemicals, could also be a valuable tool for filling some of these data gaps in a more resource-efficient manner. researchgate.net

Ensuring regulatory compliance requires robust analytical methods not only for identifying and quantifying a substance but also for detecting impurities, degradation products, and its presence in complex environmental and biological matrices. For 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate, moving beyond basic identification is crucial for a comprehensive understanding of its lifecycle and potential exposures.

Recent advancements in analytical chemistry offer powerful tools for in-depth chemical characterization and monitoring. researchgate.netamericanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS), for instance, coupled with gas or liquid chromatography (GC/LC), can provide highly sensitive and specific detection of the parent compound and its metabolites in various samples. americanpharmaceuticalreview.com This is particularly important for monitoring its presence in the environment or for understanding its metabolic fate in toxicological studies.

Furthermore, non-targeted screening approaches using techniques like GC-MS and LC-MS/MS can help to identify previously unknown impurities or degradation products that may have their own toxicological profiles. americanpharmaceuticalreview.com The application of Quality by Design (QbD) principles to analytical method development can ensure that the methods are robust and reliable for their intended purpose, a key consideration for regulatory acceptance.

Table 2: Advanced Analytical Methodologies for Regulatory Compliance of 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate

| Analytical Technique | Application for Regulatory Compliance |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of the pure substance; Identification of volatile impurities and degradation products. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace-level detection in environmental samples (water, soil); Analysis of metabolites in biological matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification of unknown metabolites and transformation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and any significant impurities. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Screening for elemental impurities, particularly heavy metals, which may be present from the manufacturing process. |

Future directions in analytical methodologies also include the development of more sustainable or "green" analytical techniques that reduce solvent consumption and waste generation. numberanalytics.com Additionally, the integration of computational tools and machine learning in the analysis of complex analytical data can enhance the identification of relevant chemical signals and patterns, further strengthening the ability to monitor for regulatory compliance and ensure the safe use of chemicals like 3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diyl diacetate.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways and Catalytic Systems

While bDtBPP is primarily studied as a degradation product, exploring novel synthetic pathways is essential for producing analytical standards and for potential, yet undiscovered, applications. Current synthesis of related phosphite (B83602) antioxidants often involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. wikipedia.orggoogle.comwikipedia.orggoogle.com Future research could focus on developing more efficient and selective catalytic systems for the synthesis of bDtBPP and its parent compounds. This could involve exploring alternative catalysts to improve reaction yields and reduce the formation of by-products. google.com

Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The detection of bDtBPP at low concentrations is a significant challenge, particularly in complex matrices like cell culture media. engconfintl.org Existing methods, such as ultra-performance liquid chromatography (UPLC) with UV detection, have been developed for its analysis. nih.gov However, there is a need for more sensitive and robust analytical techniques for trace analysis. Future research should aim to lower the limits of detection to levels that are relevant to the most sensitive cell lines. engconfintl.org Furthermore, developing methods for differentiating between bDtBPP and its potential isomers would provide a more detailed understanding of its formation and effects.

| Analytical Method | Matrix | Detection Principle | Reported Application |

| UPLC-UV | Single-use bioprocessing bag films | Charged surface hybrid fluoro phenyl column and UV detection at 220nm | Detection of bDtBPP and related breakdown compounds of Irgafos 168. nih.gov |

| GC-MS | Polymer films | Gas chromatography-mass spectrometry | Identification of volatile and semi-volatile organic compounds, including antioxidant degradation products. researchgate.net |

In-depth Investigations into Environmental Transformation Products and Pathways

bDtBPP is a transformation product of the antioxidant Irgafos 168, formed through hydrolysis and oxidation, often initiated by processes like gamma irradiation. benchchem.comjordilabs.com The primary precursor, tris(2,4-di-tert-butylphenyl)phosphite, first oxidizes to tris(2,4-di-tert-butylphenyl)phosphate, which then hydrolyzes to form bDtBPP and 2,4-di-tert-butylphenol. benchchem.comresearchgate.net While this pathway is recognized, further in-depth investigations into other potential environmental transformation products and pathways are warranted. Understanding the kinetics and influencing factors of these transformations in various environmental compartments, such as soil and water, is an area for future study. oecd.orgacs.org

Theoretical Studies on Structure-Function Relationships and Predictive Modeling

The relationship between the chemical structure of bDtBPP and its biological activity is an area ripe for theoretical investigation. Computational modeling can be employed to predict the interactions of bDtBPP with biological targets. Such studies could elucidate the mechanisms behind its observed cytotoxic effects on cell lines like Chinese hamster ovary (CHO) cells. nih.govresearchgate.net Predictive modeling could also help in designing less toxic alternatives to its parent antioxidant compounds.

Discovery of New Applications in Materials Science and Green Chemistry

While primarily viewed as a contaminant, the unique chemical properties of bDtBPP and related compounds could be harnessed for new applications. Research into its potential use as a building block in organic synthesis or in the development of novel materials could unveil unforeseen benefits. biosynth.comchemshuttle.com In the realm of green chemistry, a deeper understanding of its formation could lead to the development of more stable and less problematic antioxidant systems for polymers, reducing the generation of undesirable leachables.

Bridging Fundamental Research with Industrial Innovation

A significant gap often exists between fundamental research findings and their application in industrial settings. For bDtBPP, this involves translating the knowledge of its formation and effects into practical solutions for the polymer and biopharmaceutical industries. This includes the development of new polymer formulations with alternative, non-leaching antioxidants and the implementation of improved quality control measures for single-use systems. researchgate.net Collaborative efforts between academic researchers and industrial partners are essential to bridge this gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.